molecular formula C7H9ClN2O3 B1590126 4-Ethoxy-3-nitropyridine hydrochloride CAS No. 94602-04-7

4-Ethoxy-3-nitropyridine hydrochloride

Cat. No. B1590126
CAS RN: 94602-04-7
M. Wt: 204.61 g/mol
InChI Key: HNMWMLXQJBWURC-UHFFFAOYSA-N
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Patent
US04552967

Procedure details

A 50 ml 3-neck round bottom flask fitted with a condenser, thermometer and mechanical stirrer was charged with 3.0 g (14.66 mmol) of 4-ethoxy-3-nitropyridine hydrochloride, 6.1 g (79.9 mmol) of ammonium acetate and 6.7 ml of absolute ethanol. The reaction mixture was refluxed for approximately 24 hours and cooled to about 4° C. The pH of the solution was adjusted to 8.0 with base and the precipitated solid was collected by filtration. The product was rinsed with chilled ethanol and dried in vacuo at 50° C. to afford 2.41 g of 3-nitro-4-aminopyridine (and a small amount of ammonium acetate). The identity of the product was verified by NMR comparison to an authentic sample.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])C.C([O-])(=O)C.[NH4+:18]>C(O)C>[N+:11]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:5]=1[NH2:18])([O-:13])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(C)OC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
6.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml 3-neck round bottom flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for approximately 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
The product was rinsed with chilled ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: CALCULATEDPERCENTYIELD 118.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.